molecular formula C23H28N4O5 B2548906 butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021059-44-8

butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2548906
CAS No.: 1021059-44-8
M. Wt: 440.5
InChI Key: IMIRDQLXIWAEIC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic system with a pyrrole ring condensed to a pyrimidine-dione scaffold. Key structural features include:

  • 1,3-Dimethyl groups at the pyrrole N1 and pyrimidine N3 positions.
  • 7-Propyl substitution on the tetrahydro-pyrrolo-pyrimidine core.
  • A butyl 4-carboxamido benzoate side chain, which introduces ester and amide functionalities.

Properties

IUPAC Name

butyl 4-[(1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-5-7-13-32-22(30)15-8-10-16(11-9-15)24-19(28)18-14-17-20(27(18)12-6-2)25(3)23(31)26(4)21(17)29/h8-11,14H,5-7,12-13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIRDQLXIWAEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a complex organic compound that has gained attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C19H21N5O4
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 1021023-46-0

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that it may function as an inhibitor of key enzymes involved in nucleotide biosynthesis, particularly targeting:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase)
  • AICAR Transformylase (AICARFTase)

These enzymes play crucial roles in the purine biosynthetic pathway, and their inhibition can lead to reduced proliferation of tumor cells.

Antitumor Activity

Several studies have reported the antitumor effects of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • Inhibition of Tumor Cell Proliferation : Compounds structurally related to this compound have shown significant inhibition of human tumor cell lines such as KB cells. The order of potency among related compounds was noted as follows: 9 = 10 > 8 > 7 > 6 = 11 .

Selectivity and Transport Mechanisms

The selectivity of these compounds for specific transporters has been documented:

  • Folate Receptor Alpha (FRα) and Proton-Coupled Folate Transporter (PCFT) are critical for the uptake of these compounds into tumor cells. The ability to selectively target these transporters enhances the therapeutic index while minimizing systemic toxicity.

Study on Pyrrolo[2,3-d]pyrimidines

A study published in Molecular Cancer Therapeutics demonstrated that specific pyrrolo[2,3-d]pyrimidine derivatives exhibited potent antiproliferative effects against various cancer cell lines. The findings indicated that structural modifications significantly impacted both the potency and selectivity of these compounds .

CompoundIC50 (µM)Target Enzyme
Compound 90.5GARFTase
Compound 100.7AICARFTase
Compound 81.0GARFTase

In Vivo Studies

Further investigations into the in vivo efficacy of these compounds are necessary to validate their potential as therapeutic agents. Preliminary results suggest promising antitumor activity in animal models; however, detailed pharmacokinetic studies are required to assess bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Scaffold Comparisons

Pyrrolo[2,3-d]Pyrimidine vs. Imidazo[1,2-a]Pyridine Derivatives
  • Target Compound : The pyrrolo[2,3-d]pyrimidine core enables planar aromaticity, facilitating π-π stacking interactions.
  • Analogues: Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2d) ():
  • Contains an imidazo[1,2-a]pyridine core with a nitrophenyl group and dicarboxylate ester.
  • Melting Point: 215–217°C; Yield: 55% . Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) ():
  • Phenethyl substitution replaces benzyl in 2d.
  • Melting Point : 243–245°C; Yield : 51% .

Key Difference : The imidazo[1,2-a]pyridine analogues lack the pyrimidine-dione moiety, reducing hydrogen-bonding capacity compared to the target compound.

Pyrrolo[3,4-d]Pyrimidine-Diones ()
  • 4-(2-Methoxyphenyl)-1,3-Dimethyl-6-(4-Methylbenzyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione :
    • Features a methoxyphenyl and methylbenzyl substituent.
    • Key Contrast : The benzoate ester in the target compound enhances lipophilicity compared to the aldehyde/carboxylic acid derivatives in .

Substituent Effects on Physicochemical Properties

Ester vs. Carboxylic Acid Groups
  • Target Compound : The butyl benzoate ester improves membrane permeability over carboxylic acids (e.g., 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid in ) .
  • Diethyl Dicarboxylates (2d, 1l) : Polar ester groups balance solubility and permeability, but their bulkier structure may reduce bioavailability compared to the target compound’s compact benzoate side chain .
Alkyl vs. Aromatic Side Chains
  • 7-Propyl Group (Target) : Aliphatic chains enhance metabolic stability compared to aromatic substituents (e.g., nitrophenyl in 2d and 1l) .
  • Phenethyl vs. Benzyl (1l vs.

Lumping Strategy for Property Prediction ()

Compounds with shared cores (e.g., pyrrolo-pyrimidines) can be grouped to predict properties like solubility or reactivity. However, the target compound’s unique butyl benzoate side chain may necessitate individualized analysis .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Pyrrolo[2,3-d]pyrimidine 7-Propyl, butyl benzoate N/A N/A
2d () Imidazo[1,2-a]pyridine 4-Nitrophenyl, dicarboxylate 215–217 55
1l () Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl 243–245 51
EP2228370B1 Patent () Triazin Ethylpiperazinyl, ethoxybenzenesulfonyl N/A N/A

Table 2: Functional Group Impact

Functional Group Example Compound Effect on Properties
Butyl benzoate ester Target Compound Enhanced lipophilicity
Dicarboxylate ester 2d, 1l () Moderate solubility
Carboxylic acid High polarity, reduced permeability

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